N-Allyl-1,8-naphthyridine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-Allyl-1,8-naphthyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Chemical Reactions Analysis
N-Allyl-1,8-naphthyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Allyl-1,8-naphthyridine-2-carboxamide has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated BV2 microglial cells by suppressing reactive oxygen species (ROS) generation and the TLR4/MyD88/NF-κB signaling pathway . This makes it a promising candidate for the development of therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-Allyl-1,8-naphthyridine-2-carboxamide involves the inhibition of ROS generation and the suppression of the TLR4/MyD88/NF-κB signaling pathway . This compound attenuates the levels of inducible nitric oxide synthase and cyclooxygenase 2 in LPS-treated BV2 cells, thereby reducing inflammation and cell migration .
Comparison with Similar Compounds
N-Allyl-1,8-naphthyridine-2-carboxamide can be compared with other 1,8-naphthyridine derivatives such as N-hydroxyphenyl, N-methoxyphenyl, N-(trifluoromethyl)phenyl, N-bis(trifluoromethyl)phenyl, and N-chlorophenyl derivatives . These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications .
Properties
CAS No. |
388565-60-4 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-prop-2-enyl-1,8-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-2-7-14-12(16)10-6-5-9-4-3-8-13-11(9)15-10/h2-6,8H,1,7H2,(H,14,16) |
InChI Key |
OPAJQTVZYQDPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
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